Cas no 376-69-2 (5H-Octafluoropentanoyl bromide)

5H-Octafluoropentanoyl bromide structure
376-69-2 structure
Product name:5H-Octafluoropentanoyl bromide
CAS No:376-69-2
MF:C5HBrF8O
MW:308.952069044113
CID:1070279
PubChem ID:2775872

5H-Octafluoropentanoyl bromide Chemical and Physical Properties

Names and Identifiers

    • 5H-Octafluoropentanoyl bromide
    • 2,2,3,3,4,4,5,5-octafluoro-pentanoyl bromide
    • 5H-Octafluorovaleroyl bromide
    • 5H-Octafluor-valerylbromid
    • AC1MCQJM
    • AG-A-87683
    • CTK8E9140
    • PC5348K
    • DTXSID40379727
    • AKOS016015331
    • 376-69-2
    • 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide
    • MFCD00155901
    • MDL: MFCD00155901
    • Inchi: InChI=1S/C5HBrF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H
    • InChI Key: HCDUVTZKWYZNJA-UHFFFAOYSA-N
    • SMILES: C(=O)(C(C(C(C(F)F)(F)F)(F)F)(F)F)Br

Computed Properties

  • Exact Mass: 307.90830g/mol
  • Monoisotopic Mass: 307.90830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Boiling Point: 101-103°C

5H-Octafluoropentanoyl bromide Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:3265
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: C
  • HazardClass:CORROSIVE

5H-Octafluoropentanoyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H010390-1g
5H-Octafluoropentanoyl Bromide
376-69-2
1g
$ 125.00 2022-06-04
TRC
H010390-2.5g
5H-Octafluoropentanoyl Bromide
376-69-2
2.5g
$ 205.00 2022-06-04

Additional information on 5H-Octafluoropentanoyl bromide

Introduction to 5H-Octafluoropentanoyl bromide (CAS No. 376-69-2)

5H-Octafluoropentanoyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 376-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its unique octafluoropentyl moiety and bromide functionality, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of multiple fluorine atoms in its structure imparts exceptional stability and lipophilicity, making it a valuable reagent in the development of novel therapeutic agents.

The CAS No. 376-69-2 designation ensures precise identification and classification of this chemical entity, facilitating its seamless integration into research protocols and industrial applications. The molecular structure of 5H-Octafluoropentanoyl bromide consists of an eight-fluorinated pentyl group attached to a carbonyl bromide moiety, which is highly reactive in nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of peptidomimetics, heterocyclic compounds, and other pharmacologically relevant molecules.

In recent years, advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to modulate metabolic pathways and enhance binding affinity. 5H-Octafluoropentanoyl bromide has been employed in the synthesis of fluorinated analogs of known drugs, where its structural features contribute to improved pharmacokinetic properties. For instance, studies have demonstrated its utility in generating fluorinated protease inhibitors, which exhibit enhanced resistance to enzymatic degradation and prolonged biological activity.

The bromide component of 5H-Octafluoropentanoyl bromide (CAS No. 376-69-2) further enhances its synthetic utility by allowing for selective modifications via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the development of novel therapeutic candidates with tailored biological profiles. The compound’s compatibility with palladium-catalyzed transformations has made it a cornerstone in modern synthetic methodologies.

Recent research has also explored the application of 5H-Octafluoropentanoyl bromide in the field of materials science, particularly in the design of advanced polymers and coatings. The fluorinated backbone imparts thermal stability and chemical inertness, making it suitable for high-performance applications where conventional hydrocarbon-based materials may fail. This dual utility as both a pharmaceutical intermediate and a material science precursor underscores the compound’s broad industrial relevance.

The synthesis of 5H-Octafluoropentanoyl bromide typically involves multi-step organic transformations starting from commercially available precursors such as octafluoropentane or its derivatives. Advanced catalytic systems have been developed to optimize yield and purity, ensuring that researchers can access high-quality material for their experiments. These synthetic strategies often incorporate fluorination techniques that are both efficient and environmentally benign, aligning with contemporary green chemistry principles.

In clinical research, 5H-Octafluoropentanoyl bromide (CAS No. 376-69-2) has been utilized as a key building block in the development of next-generation antiviral and anticancer agents. Its ability to introduce fluorine atoms into complex molecular frameworks has been instrumental in designing inhibitors that target viral proteases or cancer-related kinases with high specificity. Preliminary studies have shown promising results in preclinical models, indicating its potential as a lead compound for further drug development.

The structural rigidity conferred by the octafluoropentyl group enhances binding interactions within biological targets, leading to increased drug efficacy. Additionally, the electron-withdrawing nature of fluorine atoms can modulate electronic properties, influencing both metabolic stability and pharmacokinetic profiles. These attributes have made 5H-Octafluoropentanoyl bromide a preferred choice for medicinal chemists seeking to optimize drug-like properties.

Industrial-scale production of 5H-Octafluoropentanoyl bromide adheres to stringent quality control measures to ensure consistency across batches. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify purity and structural integrity. These rigorous standards ensure that researchers receive material that meets the highest benchmarks for experimental reproducibility.

The future prospects for 5H-Octafluoropentanoyl bromide (CAS No. 376-69-2) are vast, with ongoing investigations exploring novel synthetic pathways and expanded applications. Collaborative efforts between academia and industry are expected to drive innovation, leading to breakthroughs in drug discovery and advanced materials engineering. As our understanding of fluorine chemistry evolves, so too will the roles played by compounds like this one in shaping the future of science and technology.

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